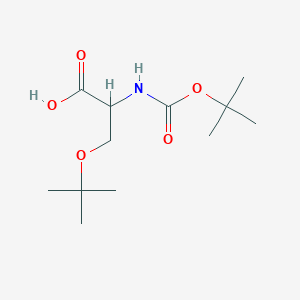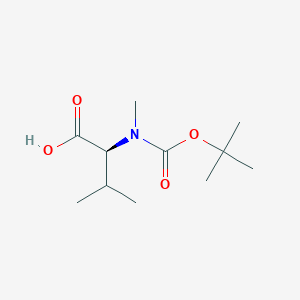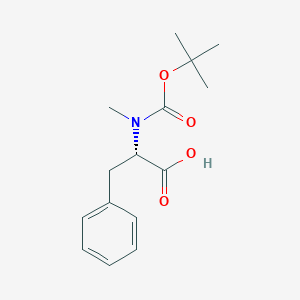
Boc-Tyr(tBu)-OH
概要
説明
Boc-Tyr(tBu)-OH, also known as N-tert-butoxycarbonyl-L-tyrosine tert-butyl ester, is a derivative of the amino acid tyrosine. It is commonly used as a protecting group in peptide synthesis to prevent unwanted reactions at specific functional groups during the synthesis process. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group attached to the amino group and a tert-butyl (tBu) group attached to the hydroxyl group of tyrosine.
科学的研究の応用
Boc-Tyr(tBu)-OH has several scientific research applications, including:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins to protect the amino and hydroxyl groups of tyrosine during the synthesis process.
Drug Development: The compound is used in the development of peptide-based drugs, where protecting groups are essential for the selective modification of peptides.
Bioconjugation: This compound is used in bioconjugation techniques to attach peptides to other biomolecules, such as oligonucleotides or proteins.
Material Science: The compound is used in the synthesis of peptide-based materials, such as hydrogels and nanomaterials, for various applications in biotechnology and medicine.
作用機序
Target of Action
Boc-Tyr(tBu)-OH is a derivative of the amino acid tyrosine . It is used in the field of peptide synthesis, particularly as a protective group for the hydroxyl group of tyrosine . The primary targets of this compound are the hydroxyl groups present in the tyrosine residues of peptides and proteins .
Mode of Action
The this compound compound acts as a protective group for the hydroxyl group of tyrosine during peptide synthesis . The Boc (tert-butyloxycarbonyl) group in this compound is acid-labile, meaning it can be removed under acidic conditions . This allows for the selective deprotection of the tyrosine residue during the synthesis process .
Biochemical Pathways
In the context of peptide synthesis, this compound plays a crucial role in the formation of peptide bonds without unwanted side reactions . By protecting the hydroxyl group of tyrosine, it prevents unwanted reactions that could interfere with the correct formation of the peptide chain .
Pharmacokinetics
Its solubility and stability under various conditions are crucial for its effectiveness in peptide synthesis .
Result of Action
The use of this compound in peptide synthesis results in the correct formation of peptide chains, with the tyrosine residues protected during synthesis and selectively deprotected when needed . This contributes to the successful synthesis of peptides with the correct sequence and structure .
Action Environment
The action of this compound is influenced by the pH of the environment. The Boc group is acid-labile and can be removed under acidic conditions . Therefore, the pH must be carefully controlled during peptide synthesis to ensure the selective deprotection of the tyrosine residues . Additionally, the solubility of this compound can be affected by the solvent used, which can impact its effectiveness in peptide synthesis .
生化学分析
Biochemical Properties
Boc-Tyr(tBu)-OH interacts with various biomolecules in biochemical reactions. It is often used as a protecting group for tyrosine’s hydroxyl group to prevent unnecessary reactions during the synthesis process
Cellular Effects
The effects of this compound on cells and cellular processes are not well-studied. As a derivative of tyrosine, it may influence cell function indirectly. Tyrosine is involved in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its role as a protecting group in peptide synthesis It prevents the hydroxyl group of tyrosine from participating in unwanted reactions, thereby ensuring the correct formation of peptide bonds
Metabolic Pathways
This compound is involved in the metabolic pathways of peptide synthesis, where it serves as a protecting group for tyrosine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Tyr(tBu)-OH typically involves the protection of the amino and hydroxyl groups of tyrosine. The process begins with the reaction of L-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction results in the formation of N-tert-butoxycarbonyl-L-tyrosine. Subsequently, the hydroxyl group of the tyrosine is protected by reacting it with tert-butyl chloride in the presence of a base like potassium carbonate, yielding this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques. The use of solid-phase synthesis allows for the efficient and rapid production of protected amino acids like this compound, minimizing the need for extensive purification steps .
化学反応の分析
Types of Reactions
Boc-Tyr(tBu)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc and tBu protecting groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution Reactions: The hydroxyl group of tyrosine can participate in nucleophilic substitution reactions, where the tBu group is replaced by other functional groups.
Oxidation Reactions: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc and tBu protecting groups. The reaction is typically carried out at room temperature for a few hours.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like potassium carbonate to replace the tBu group.
Oxidation: Oxidizing agents such as iodine or potassium permanganate can be used to oxidize the phenolic hydroxyl group.
Major Products Formed
Deprotection: The major products formed are L-tyrosine and the corresponding by-products of the protecting groups.
Substitution: The major products are substituted tyrosine derivatives with various functional groups replacing the tBu group.
Oxidation: The major products are oxidized tyrosine derivatives, such as quinones.
類似化合物との比較
Similar Compounds
Boc-Tyr-OH: N-tert-butoxycarbonyl-L-tyrosine, which has only the Boc group protecting the amino group and no protection for the hydroxyl group.
Fmoc-Tyr(tBu)-OH: N-9-fluorenylmethyloxycarbonyl-L-tyrosine tert-butyl ester, which uses the Fmoc group for amino protection and the tBu group for hydroxyl protection.
Z-Tyr(tBu)-OH: N-benzyloxycarbonyl-L-tyrosine tert-butyl ester, which uses the Z group for amino protection and the tBu group for hydroxyl protection.
Uniqueness
Boc-Tyr(tBu)-OH is unique in its combination of Boc and tBu protecting groups, which provide robust protection for both the amino and hydroxyl groups of tyrosine. This dual protection is particularly useful in complex peptide synthesis, where selective deprotection is required. Compared to similar compounds, this compound offers a balance of stability and ease of deprotection, making it a versatile choice for peptide chemists .
特性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-17(2,3)23-13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)24-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQLLMOXFVKKCN-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426916 | |
| Record name | Boc-Tyr(tBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47375-34-8 | |
| Record name | Boc-Tyr(tBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















